molecular formula C16H20BNO3 B8098833 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Cat. No.: B8098833
M. Wt: 285.1 g/mol
InChI Key: HAKOKMOMRUZATI-UHFFFAOYSA-N
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Description

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronate ester-functionalized isoquinoline derivative. Its structure comprises an isoquinoline core with a methoxy group at position 3 and a pinacol boronate ester at position 4. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-11-10-18-14(19-5)9-12(11)8-13/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKOKMOMRUZATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of isoquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The isoquinoline ring can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.

    Substitution: Suzuki-Miyaura reactions typically use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Oxidation: Formation of 3-hydroxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Key Differences vs. Target Compound References
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Isoquinoline No methoxy group Lacks 3-methoxy; reduced solubility
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Quinoline Methoxy at C2, boronate at C6 Nitrogen position shifts (quinoline vs. isoquinoline)
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline Isoquinoline Boronate at C4 Steric hindrance differences; altered reactivity
8-Methoxy-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Tetrahydroisoquinoline Methoxy at C8, methyl at C2, saturated core Partial saturation improves metabolic stability

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₈H₂₁BNO₃) has a molecular weight of ~313.2 g/mol, comparable to quinoline analogues (e.g., 313.2 vs. 315.2 for 2-methoxyquinoline derivative ).
  • Solubility: The 3-methoxy group increases hydrophilicity compared to non-methoxy analogues (e.g., logP ~2.5 vs. ~3.2 for 6-boronate isoquinoline ).
  • Thermal Stability : Pinacol boronate esters decompose above 200°C, consistent with analogues like 3b (m.p. 170–173°C) .

Reactivity in Cross-Coupling

The boronate group participates in Suzuki reactions with aryl halides. Compared to 4-boronate isoquinoline (), the 6-substituted derivative exhibits faster coupling due to reduced steric hindrance. For example, coupling with 4-chlorothienopyrimidine proceeds at 85°C in 12 hours, similar to reactions in .

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